4-[(3-Methylbutanoyl)amino]butanoic acid
Description
4-[(3-Methylbutanoyl)amino]butanoic acid is a synthetic carboxylic acid derivative characterized by a butanoic acid backbone substituted with a 3-methylbutanoyl (isovaleryl) group via an amide linkage. The 3-methylbutanoyl group introduces hydrophobicity, which may influence membrane permeability and metabolic stability compared to shorter or polar substituents .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(3-methylbutanoylamino)butanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-7(2)6-8(11)10-5-3-4-9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
YWWFJNCQZCOHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 4-[(3-Methylbutanoyl)amino]butanoic acid with key analogs, highlighting substituent variations, molecular properties, and biological activities:
Key Research Findings
- Quinoline Derivatives (e.g., 4-[(Quinolin-4-yl)amino]butanoic acid): Exhibit potent enzyme inhibition (IC50 values in µM range), with electron-withdrawing groups like -CF3 enhancing activity . The quinoline moiety facilitates π-π stacking in enzyme active sites.
- Chlorambucil (CHB) : A clinically used alkylating agent. Its bis(2-chloroethyl) groups enable DNA cross-linking, but metabolism generates glutathionyl derivatives (e.g., CHBSG), which are sequestered by glutathione S-transferases (GSTs), reducing efficacy .
- N-Caffeoyl-4-aminobutyric Acid: The caffeoyl group confers antioxidant properties due to the catechol structure, common in phenolic acids. This contrasts with the non-aromatic 3-methylbutanoyl group in the target compound .
- Methoxycarbonyl Derivatives : Used as intermediates (e.g., in conivaptan synthesis), where the methoxycarbonyl group enhances stability during Friedel-Crafts reactions .
Impact of Substituents on Properties
- Reactivity: Chlorambucil’s chloroethyl groups are highly reactive, enabling DNA damage but also rapid detoxification. In contrast, the 3-methylbutanoyl group is metabolically stable, favoring prolonged activity .
- Biological Activity: Aromatic substituents (quinoline, caffeoyl) enhance target binding via hydrophobic/π interactions, while aliphatic groups (3-methylbutanoyl) may optimize pharmacokinetics .
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